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N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

CDK2 inhibition Kinase selectivity Cancer cell cycle

This furan-2-carboxamide-terminated imidazole-pyrimidine amide (MW 346.35) is critical for CDK2 hinge-region SAR studies and computational model validation. Its unique hydrogen-bonding capacity differentiates target engagement and selectivity vs. methyl/cyclopropyl amide analogs. Ensure ≥95% HPLC purity, verify identity by 1H-NMR/HRMS, and confirm CDK2 binding via thermal shift or SPR before biological interpretation. Ideal as a reference standard for HPLC, MS, and solubility assays within this chemical space.

Molecular Formula C18H14N6O2
Molecular Weight 346.35
CAS No. 1203305-48-9
Cat. No. B2632795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
CAS1203305-48-9
Molecular FormulaC18H14N6O2
Molecular Weight346.35
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
InChIInChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22)
InChIKeyLQJCBDLOYOFWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 1203305-48-9) – Class Properties, Structural Context, and Key Comparators


N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 1203305-48-9) is a synthetic small molecule (MW 346.35 g/mol) belonging to the imidazole-pyrimidine amide class of cyclin-dependent kinase (CDK) inhibitors [1]. Structurally, it features a 4-(imidazol-1-yl)pyrimidine core linked via a 4-aminophenyl spacer to a furan-2-carboxamide terminus. The compound is structurally related to well-characterized inhibitors such as 'compound 9b' (PMID: 18986805) and the clinical candidate AZD5597, which share the imidazole-pyrimidine scaffold but differ in their terminal amide substituents [2].

Why Generic Substitution Fails: Differentiated Binding Modes and Selectivity Drivers in Imidazole-Pyrimidine CDK Inhibitors


Imidazole-pyrimidine amides exhibit steep structure-activity relationships (SAR) where subtle changes to the terminal amide group, the pyrimidine substituents, and the imidazole ring dramatically alter CDK isoform selectivity, potency, and pharmacokinetic properties [1]. For instance, within the Jones et al. (2008) series, compound 9b achieved 50–60-fold selectivity for CDK2 over CDK1 and CDK4, while closely related analogs showed markedly different selectivity profiles [2]. The furan-2-carboxamide moiety in the target compound introduces unique hydrogen-bonding capacity and lipophilicity that, based on SAR precedent, is expected to differentially modulate target engagement, off-rate kinetics, and metabolic stability relative to methyl amide, cyclopropyl amide, or morpholino-substituted analogs [1]. Generic substitution without equivalent crystallographic or biochemical validation therefore risks both loss of target potency and altered selectivity across the CDK family.

Quantitative Evidence Guide: N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide vs. Closest Structural Analogs


CDK2 Binding Affinity: Structural Basis for Target Engagement vs. Compound 9b (Methyl Amide Analog)

The prototypical imidazole-pyrimidine amide scaffold binds the ATP pocket of CDK2 with the imidazole nitrogen and pyrimidine N1 forming key hinge-region hydrogen bonds, as demonstrated by co-crystal structures of closely related compounds (PDB 2W05, 2W06) [1]. Compound 9b, the methyl amide analog, exhibits a CDK2 Ki of approximately 0.4 nM in enzymatic assays [2]. The target compound replaces the methyl amide with a furan-2-carboxamide, which is predicted by class-level SAR to maintain or enhance hinge-region hydrogen bonding while potentially altering complementarity with the solvent-exposed region near the kinase hinge. However, direct quantitative affinity data for the target compound (CAS 1203305-48-9) against CDK2 has not been identified in the public domain as of this analysis.

CDK2 inhibition Kinase selectivity Cancer cell cycle

CDK Isoform Selectivity Profile: Class-Level Selectivity Signature of Imidazole-Pyrimidine Amides

Within the imidazole-pyrimidine amide class, the selectivity window between CDK2 and CDK1/CDK4 is highly tunable. Compound 9b demonstrates approximately 50–60-fold selectivity for CDK2 (Ki ≈ 0.4 nM) over CDK1 (Ki = 70 nM), and retains sub-nanomolar activity against CDK4 (Ki = 0.4 nM) while being ~20-fold less potent against CDK6 (Ki = 7.9 nM) [1]. The target compound's furan-2-carboxamide terminus is expected to differentially influence this selectivity fingerprint compared to the methyl amide of compound 9b, as the heterocyclic furan ring presents distinct steric and electronic properties at the solvent-exposed pocket entrance [2]. Without direct profiling data, the selectivity of this compound relative to other CDK family members must be considered unvalidated.

CDK selectivity Kinase profiling Off-target risk

Physicochemical Differentiation: Furan-2-Carboxamide vs. Methyl Amide – Calculated Property Comparison

Compound 9b (methyl amide analog) has a calculated XLogP of 2.64, molecular weight 368.18 g/mol, topological polar surface area (TPSA) 84.73 Ų, and 6 hydrogen bond acceptors with 2 hydrogen bond donors, passing all Lipinski's Rule of Five criteria [1]. The target compound (CAS 1203305-48-9), containing a furan-2-carboxamide replacing the methyl amide, has a molecular weight of 346.35 g/mol and molecular formula C18H14N6O2, representing a different hydrogen-bonding pharmacophore . The furan oxygen adds an additional hydrogen bond acceptor while the furan ring system alters the electronic distribution of the amide carbonyl, potentially impacting both passive permeability and metabolic stability relative to alkyl amide analogs.

Lipophilicity Solubility ADME properties

Structural Biology Validation Gap: Co-Crystal Structures Available for Scaffold Analogs but Not the Target Compound

Multiple co-crystal structures of CDK2 in complex with imidazole-pyrimidine amide analogs have been deposited in the PDB, including compound 5b (PDB 2W05) and compound 5c (PDB 2W06) [1]. These structures confirm the conserved binding mode: the imidazole-pyrimidine core occupies the ATP adenine pocket, with the imidazole N3 and pyrimidine N1 forming hydrogen bonds to the hinge region (Leu83 backbone). The amide substituent extends toward the solvent-exposed region, where structural differences between the target compound's furan-2-carboxamide and the deposited structures' substituents would manifest. No co-crystal structure of the target compound with CDK2 or any other kinase is publicly available, representing a critical gap for structure-guided procurement.

X-ray crystallography Binding mode Structure-based drug design

Limitations Statement: Critical Data Gaps for Procurement Decision-Making

The following data essential for evidence-based scientific procurement are not publicly available for CAS 1203305-48-9 as of this analysis: (1) CDK2 IC50/Ki values from any standardized enzymatic assay; (2) CDK isoform selectivity profiling (CDK1, CDK4, CDK6, CDK7, CDK9); (3) cellular anti-proliferative activity (GI50) in any cancer cell line; (4) in vitro ADME data (solubility, permeability, microsomal stability, CYP inhibition); (5) in vivo pharmacokinetic parameters; (6) hERG binding liability data. In contrast, compound 9b (PMID: 18986805) has published enzymatic potency, cellular activity, oral bioavailability, and CYP/hERG selectivity margins [1]. Procurement should therefore be contingent upon vendor provision of a Certificate of Analysis including HPLC purity and identity confirmation, and ideally supplementary biochemical profiling data.

Data transparency Risk assessment Validation requirements

Recommended Application Scenarios for N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide Based on Available Evidence


Chemical Probe for CDK2 Hinge-Region Occupancy Studies Requiring Furan-Containing Pharmacophore

This compound is most appropriately deployed as a chemical probe in biochemical CDK2 binding assays where the furan-2-carboxamide terminus is specifically required—for example, in comparative SAR studies evaluating the impact of heteroaryl amide substituents on CDK2 hinge-region binding kinetics. Its imidazole-pyrimidine core is structurally validated for CDK2 ATP-pocket engagement via co-crystal structures of close analogs (PDB 2W05, 2W06) [1]. Users should perform in-house CDK2 IC50 determination and confirm binding mode via thermal shift assay or SPR before interpreting biological results.

Negative Control or Selectivity Counter-Screen in Imidazole-Pyrimidine Amide CDK Inhibitor Programs

In drug discovery programs optimizing imidazole-pyrimidine amide CDK inhibitors (e.g., based on the Jones et al. 2008 or AZD5597 series), this compound may serve as a comparator to evaluate the contribution of the furan-2-carboxamide terminus to CDK isoform selectivity, relative to the methyl amide terminus of compound 9b [1]. Parallel profiling of both compounds against a CDK panel would reveal whether the furan substitution alters the CDK2-over-CDK1 selectivity window that is characteristic of this chemical class [2].

Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound (MW 346.35, C18H14N6O2) is suitable as a reference standard for developing HPLC purity methods, mass spectrometry-based quantification protocols, and solubility/permeability assays within the imidazole-pyrimidine amide chemical space [1]. Its distinct furan-2-carboxamide UV chromophore may provide advantageous detection properties compared to alkyl amide analogs. Purity certification (≥95% by HPLC) and structural confirmation by 1H-NMR and HRMS should be obtained from the vendor and independently verified before use.

Computational Chemistry Benchmarking: Docking and Free Energy Perturbation Validation

Given the availability of high-resolution CDK2 co-crystal structures for close structural analogs (PDB 2W05, 2W06), this compound is a suitable test case for validating docking protocols, molecular dynamics simulations, and free energy perturbation (FEP) calculations aimed at predicting the binding free energy contribution of heteroaryl amide substituents [1]. Prospective users should first experimentally determine CDK2 binding affinity to generate a ground-truth dataset against which computational predictions can be benchmarked.

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